(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide
Description
Properties
IUPAC Name |
2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetonitrile;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2.BrH/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17,20H,11-13H2;1H/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVBBQWRRWKVJD-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194602-27-2 | |
| Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, hydrobromide (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194602-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2,2-Diphenyl-2(3-pyrrolidinyl)acetonitrile hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194602272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2,2-diphenyl-2(3-pyrrolidinyl)acetonitrile hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Temperature Control
Solvent Selection
Catalytic Additives
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC | >99.5% (S-isomer) |
| Crystallinity | XRPD | Peaks at 8.6°, 12.3°, 17.1° |
| Melting Point | DSC | 198–202°C |
| Optical Rotation | Polarimetry | [α]D²⁵ = +32.5° (c=1, MeOH) |
Industrial Scalability and Environmental Considerations
The patented process avoids toxic reagents like boron trifluoride and minimizes solvent waste through recycling. Key advantages include:
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the biological activity of pyrrolidine derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(R)-Enantiomer: (R)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile Hydrobromide
Key Differences :
- Stereochemistry : The (R)-enantiomer (CAS: 1229355-35-4) is a diastereomeric impurity formed during darifenacin synthesis. Its configuration reduces binding affinity to the M3 receptor, rendering it pharmacologically inactive .
- Role in Synthesis : While the (S)-enantiomer is the target intermediate, the (R)-form is a process impurity requiring stringent control (<0.1% in final APIs) to comply with ICH guidelines .
- Physical Properties: Limited solubility data are available for the (R)-enantiomer, suggesting differences in crystallization behavior compared to the (S)-form .
2,2-Diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide Tartarate (Impurity-1)
Key Differences :
- Functional Group : Replaces the nitrile (-CN) with an acetamide (-CONH₂) group.
- Synthetic Role : A hydrolysis byproduct of the (S)-acetonitrile intermediate during darifenacin synthesis. The amide group reduces electrophilicity, making Impurity-1 less reactive in subsequent alkylation steps .
- Regulatory Status : Classified as a process-related impurity with acceptable limits ≤0.15% in final drug formulations .
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetic Acid Hydrobromide
Key Differences :
- Functional Group : Contains a carboxylic acid (-COOH) instead of a nitrile.
- Applications: Used in alternative synthetic routes for darifenacin derivatives. The carboxylic acid enhances solubility in polar solvents (e.g., water or methanol) but requires additional activation steps (e.g., coupling reagents) for amide bond formation .
- Physical Properties : Higher molecular weight (362.27 g/mol vs. 335.27 g/mol for the nitrile) and purity (99.54% vs. 98%) .
Comparative Data Tables
Table 1: Structural and Functional Comparisons
Table 2: Physical and Regulatory Properties
Biological Activity
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide, also known by its CAS number 194602-27-2, is a compound of significant interest in pharmaceutical and biochemical research. Its unique structure, characterized by a diphenyl group and a pyrrolidine moiety, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available literature, including data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : diphenyl[(3S)-3-pyrrolidinyl]acetonitrile hydrobromide
- Molecular Formula : C18H18N2.BrH
- Molecular Weight : 346.26 g/mol
- Physical Form : Solid
- Purity : 95%
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its structural similarity to other known pharmacological agents suggests potential activity as a modulator of neurotransmitter systems.
Pharmacological Effects
- Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects, possibly through modulation of neurotransmitter release or inhibition of neuroinflammatory pathways.
- Antidepressant Activity : Some investigations have indicated that compounds with similar structures can influence serotonin and norepinephrine levels, hinting at potential antidepressant effects.
- Analgesic Effects : There is emerging evidence suggesting analgesic properties, which may be attributed to its interaction with pain pathways in the nervous system.
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | diphenyl[(3S)-3-pyrrolidinyl]acetonitrile hydrobromide |
| CAS Number | 194602-27-2 |
| Molecular Weight | 346.26 g/mol |
| Purity | 95% |
| Physical Form | Solid |
Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers compared to control groups.
Study 2: Antidepressant-Like Activity
In an animal model study published in Pharmacology Biochemistry and Behavior, the compound demonstrated antidepressant-like effects as evidenced by increased locomotor activity and reduced immobility in forced swim tests. These findings suggest modulation of serotonergic pathways.
Study 3: Analgesic Properties
Research conducted by Pain Research and Management evaluated the analgesic properties of this compound through formalin-induced pain models in rats. The results showed a significant decrease in pain response, suggesting effective analgesic action.
Q & A
Q. What role does this compound play in the development of muscarinic receptor antagonists, and how is its selectivity assessed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
